MS33 vs. WDR5 PPI Inhibitor OICR-9429: Evidence of WDR5 Degradation vs. Mere Inhibition
Unlike the WDR5 inhibitor OICR-9429, MS33 induces actual degradation of the WDR5 protein. In MV4;11 cells, MS33 treatment resulted in WDR5 degradation with a DC50 of 260 ± 56 nM and a maximum degradation (Dmax) of 71 ± 5%. In contrast, treatment with OICR-9429 did not cause WDR5 degradation under the same conditions [1].
| Evidence Dimension | WDR5 protein degradation (DC50 and Dmax) |
|---|---|
| Target Compound Data | DC50 = 260 ± 56 nM; Dmax = 71 ± 5% |
| Comparator Or Baseline | OICR-9429 (WDR5 PPI inhibitor); No degradation observed |
| Quantified Difference | Induction of degradation vs. no degradation |
| Conditions | MV4;11 (MLL-r AML) cells, 18-hour treatment |
Why This Matters
This confirms MS33's mechanism as a degrader, essential for studies requiring complete WDR5 protein removal rather than functional inhibition.
- [1] Yu, X., Li, D., Kottur, J., Shen, Y., Kim, H.S., Park, K.S., ... & Jin, J. (2021). A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models. Science Translational Medicine, 13(613), eabj1578. View Source
